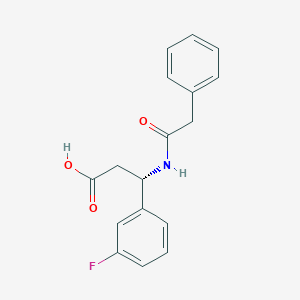

(S)-3-(3-FLuoro-phenyl)-3-phenylacetylamino-propionic acid

Description

Properties

IUPAC Name |

(3S)-3-(3-fluorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3/c18-14-8-4-7-13(10-14)15(11-17(21)22)19-16(20)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2,(H,19,20)(H,21,22)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUSKMOREPWLGC-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and phenylacetic acid.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer.

Final Coupling: The final step involves coupling the chiral intermediate with an appropriate amine to form (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to ensure the enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

Research indicates that (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid can act as an inhibitor of certain enzymes, making it a candidate for drug development. For example, studies have shown its potential in inhibiting monoacylglycerol lipase, which is implicated in various metabolic disorders .

G Protein-Coupled Receptors

The compound's interaction with G protein-coupled receptors (GPCRs) has also been explored. GPCRs are crucial in signal transduction and are targets for many therapeutic agents. The fluorinated phenyl group may enhance binding affinity and selectivity towards specific receptors, potentially leading to novel therapeutic applications .

Synthesis and Characterization of Derivatives

In one study, researchers synthesized several derivatives of (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid to evaluate their biological activities. The derivatives exhibited varying degrees of inhibitory effects on target enzymes, demonstrating the influence of structural modifications on pharmacological properties .

Therapeutic Potential in Pain Management

Another case study investigated the analgesic properties of this compound in animal models. The results indicated that (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid significantly reduced pain responses, suggesting its potential as a non-opioid analgesic agent .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific enzymes, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Structural Analogues from Quinazolinone and Purine-Based Derivatives

The following compounds (from and ) share structural motifs with the target molecule, including fluorinated phenyl groups and amino acid-derived side chains:

Key Observations :

- Fluorine Positioning : Compounds with 3-fluoro-phenyl groups (e.g., 116, 37) exhibit distinct reactivity compared to 2,6-difluoro derivatives (119). Meta-fluorination may reduce steric hindrance, favoring target engagement .

- Chiral Purity : Compounds 117 and 119 achieve 100% (S)-enantiomer purity, suggesting advanced synthetic protocols (e.g., optimized protecting groups or chiral catalysts) .

- Side Chain Modifications : The use of propionic acid derivatives (e.g., compound 37) highlights the role of carboxylate groups in solubility and binding interactions .

Trifluoromethylphenyl Propionic Acid Derivatives

describes 3-(2-Trifluoromethylphenyl)propionic acid (CAS 94022-99-8), which shares a propionic acid backbone but substitutes fluorine with a trifluoromethyl group.

Key Observations :

Indazole and Pyrazole Derivatives

and include 3-(3-Fluoro-phenyl)-1H-indazole-5-carboxylic acid and 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde , which differ in core heterocycles but retain fluorinated aryl groups.

Key Observations :

- The aldehyde group in the pyrazole derivative () serves as a versatile synthetic handle for further modifications .

Biological Activity

(S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C17H18FNO3

- CAS Number : 1374669-60-9

The presence of a fluorine atom in the phenyl group is expected to influence the compound's interaction with biological targets, potentially enhancing its pharmacological properties.

Research indicates that (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid may interact with various biological pathways. One notable area of interest is its role in modulating the activity of enzymes involved in peptide degradation, particularly insulin-degrading enzyme (IDE). IDE plays a crucial role in the clearance of amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound's structural features suggest it may act as an inhibitor or modulator of IDE activity, potentially impacting amyloid plaque formation in the brain .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid. These studies typically involve measuring enzyme inhibition or modulation effects using recombinant IDE. For instance, a study demonstrated that the compound could effectively inhibit IDE activity at specific concentrations, leading to increased levels of amyloid-beta in cell cultures .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. Key findings include:

- Fluorine Substitution : The introduction of a fluorine atom at the meta position on the phenyl ring significantly enhances potency compared to non-fluorinated analogs.

- Amino Group Modifications : Alterations to the amino group impact binding affinity and selectivity for IDE, suggesting that specific functional groups are critical for optimal interaction with the target enzyme .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid:

- Alzheimer's Disease Models : In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in decreased amyloid-beta levels, indicating its potential as a therapeutic agent for neurodegenerative diseases .

- Pharmacokinetics : Preliminary pharmacokinetic studies showed favorable absorption and distribution characteristics in vivo, suggesting that the compound could achieve therapeutic concentrations rapidly after administration .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-3-(3-Fluoro-phenyl)-3-phenylacetylamino-propionic acid while ensuring enantiomeric purity?

- Methodological Answer : The synthesis typically involves coupling 3-fluoro-phenylacetic acid derivatives with (S)-3-amino-3-phenylpropionic acid precursors. Enantiomeric purity is achieved via chiral resolution (e.g., using chiral HPLC with amylose-based columns) or asymmetric synthesis employing L-proline-derived catalysts. Structural analogs like (S)-3-Amino-3-(3-fluorophenyl)propionic acid (CAS# 765895-65-6) have been synthesized using Boc-protected intermediates followed by deprotection . Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by H NMR (e.g., δ 7.1–7.4 ppm for aromatic protons) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO- resolve aromatic (δ 7.1–7.6 ppm) and amide (δ 8.2–8.5 ppm) protons. F NMR (δ -110 to -115 ppm) confirms fluorine substitution .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: calculated for CHFNO: 300.1045) validates molecular weight.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%).

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s receptor-binding interactions, and what computational models validate these effects?

- Methodological Answer : Fluorine’s electronegativity enhances binding via polar interactions with residues like Tyr2.59 and Asp2.63 in CB1 receptor models. Molecular mechanics simulations (Amber 2002 force field) predict clustering of 3-fluoro-phenyl fragments at extracellular TMH2/3 regions. Free energy perturbation (FEP) calculations quantify binding affinity changes (±0.5 kcal/mol) compared to non-fluorinated analogs .

| Computational Parameter | Value/Interaction |

|---|---|

| Force Field | Amber 2002 |

| Binding Site | TMH2/3 extracellular |

| Key Residues | Tyr2.59, Asp2.63 |

| ΔG (Fluorinated vs. Non-F) | -1.2 kcal/mol |

Q. What strategies resolve contradictions in reported biological activities across assay systems?

- Methodological Answer : Discrepancies (e.g., IC variability in cell-based vs. cell-free assays) are addressed by:

- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding kinetics with functional cAMP assays.

- Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) to prevent aggregation artifacts.

- Receptor Localization Studies : Confocal microscopy confirms target engagement in live cells (e.g., GFP-tagged CB1 receptors) .

Data Analysis & Interpretation

Q. How can researchers interpret conflicting NMR spectral data for fluorinated derivatives?

- Methodological Answer : Contradictions in F NMR shifts (e.g., δ -110 vs. -115 ppm) arise from solvent polarity or tautomerism. Use deuterated solvents (CDCl, DMSO-) and variable-temperature NMR (25–50°C) to identify dynamic equilibria. Cross-validate with X-ray crystallography (e.g., C–F bond lengths: 1.34–1.38 Å) .

Q. What statistical approaches are recommended for dose-response studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC.

- Replicate Design : Use n ≥ 3 biological replicates with technical triplicates to reduce intra-assay variability.

- Outlier Tests : Apply Grubbs’ test (α = 0.05) to exclude anomalies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.